

An In-depth Technical Guide to y-L-Glutamyl-Lmethionine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological significance of γ -L-Glutamyl-L-methionine. The information is tailored for professionals in research and drug development who require detailed technical data and experimental protocols.

Chemical Structure and Identification

 γ -L-Glutamyl-L-methionine, systematically named (2S)-2-amino-5-[[(1S)-1-carboxy-3-(methylsulfanyl)propyl]amino]-5-oxopentanoic acid, is a dipeptide formed from L-glutamic acid and L-methionine. The linkage between the two amino acids is an isopeptide bond between the γ -carboxyl group of the glutamic acid side chain and the α -amino group of methionine. This is distinct from the more common α -peptide bond.

Molecular Formula: C10H18N2O5S

Chemical Structure:

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for γ -L-Glutamyl-L-methionine is presented in the table below for easy reference and comparison.

Foundational & Exploratory

Check Availability & Pricing

Property	Value
Molecular Weight	278.33 g/mol
CAS Number	17663-87-5
Predicted pKa Values	The pKa values for the ionizable groups are estimated to be around 2.1 for the α -carboxyl group of methionine, 3.5-4.3 for the α -carboxyl and γ -carboxyl groups of glutamic acid, and 9.2-9.8 for the α -amino groups.
Solubility	As a dipeptide with charged groups, it is expected to be soluble in water and aqueous buffers. Solubility in organic solvents is likely to be low. For hydrophobic peptides, dissolution can be aided by small amounts of DMSO or DMF followed by dilution in an aqueous buffer[1] [2][3][4].
¹ H NMR (Predicted)	Predicted chemical shifts (in ppm, relative to a reference) would show signals corresponding to the α-hydrogens of both amino acid residues, the methylene groups in the side chains, and the methyl group of methionine.
¹³ C NMR (Predicted)	Predicted chemical shifts would include signals for the carbonyl carbons of the peptide bond and carboxyl groups, the α -carbons, the methylene carbons of the side chains, and the methyl carbon of methionine.
Mass Spectrometry	The protonated molecule [M+H] ⁺ would have an m/z of approximately 279.10. Characteristic fragmentation patterns for y-glutamyl peptides include the loss of the methionine residue to yield a fragment with m/z 130, and the absence of a significant water loss peak, which distinguishes it from α -linked isomers[5][6].

acteristic absorption bands would
retching (around 3300 cm ⁻¹),
g of the carboxylic acid and amide
d 1650-1750 cm ⁻¹), and C-N

Experimental Protocols

Detailed methodologies for the synthesis and analysis of γ -L-Glutamyl-L-methionine are provided below.

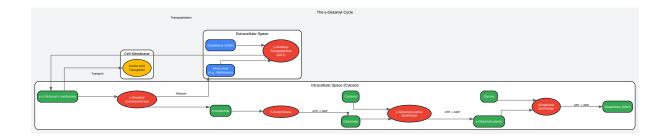
This protocol outlines a standard manual Fmoc/tBu-based solid-phase synthesis approach.

- Resin Preparation: Start with a pre-loaded Fmoc-L-methionine resin (e.g., Wang or 2chlorotrityl chloride resin). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
- Fmoc Deprotection: Remove the Fmoc protecting group from the methionine residue by treating the resin with a 20% solution of piperidine in DMF for 20-30 minutes. Wash the resin thoroughly with DMF.
- Coupling: Activate the y-carboxyl group of a protected L-glutamic acid derivative (e.g., Fmoc-L-Glu(OtBu)-OH). Use a coupling agent such as HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF. Add the activated amino acid to the resin and allow the coupling reaction to proceed for 1-2 hours.
- Washing: After the coupling is complete, wash the resin extensively with DMF to remove excess reagents and byproducts.
- Final Deprotection and Cleavage: Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) to remove the side-chain protecting groups and cleave the dipeptide from the resin.
- Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the
 pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RPHPLC).

Characterization: Confirm the identity and purity of the synthesized γ-L-Glutamyl-L-methionine using mass spectrometry and NMR spectroscopy.

This method utilizes the transpeptidation activity of y-glutamyltranspeptidase (GGT).

- Reaction Setup: Prepare a reaction mixture containing a γ-glutamyl donor (e.g., L-glutamine or glutathione), L-methionine as the acceptor, and purified γ-glutamyltranspeptidase enzyme in a suitable buffer (e.g., Tris-HCl, pH 8-9).
- Incubation: Incubate the reaction mixture at an optimal temperature for the enzyme (typically 37°C) for a sufficient period (e.g., several hours to overnight) to allow for the synthesis of the dipeptide.
- Reaction Termination: Stop the reaction by heat inactivation of the enzyme or by adding an acid (e.g., trichloroacetic acid) to precipitate the enzyme.
- Purification: Remove the precipitated enzyme by centrifugation. Purify the γ-L-Glutamyl-L-methionine from the supernatant using ion-exchange chromatography or RP-HPLC.[7][8]
- Analysis: Verify the product using analytical techniques such as LC-MS and NMR.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the purified dipeptide in a suitable deuterated solvent (e.g., D₂O). Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a reference standard.
- Mass Spectrometry (MS): Analyze the purified dipeptide using electrospray ionization mass spectrometry (ESI-MS). The sample is typically dissolved in a mixture of water and a volatile organic solvent (e.g., acetonitrile) with a small amount of acid (e.g., formic acid).
- Infrared (IR) Spectroscopy: Obtain the IR spectrum of the solid sample using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet.


Biological Significance and Signaling Pathway

γ-L-Glutamyl-L-methionine is an intermediate in the γ-glutamyl cycle, a key metabolic pathway for glutathione (GSH) synthesis and degradation, and for the transport of amino acids across

the cell membrane.[9][10][11]

The diagram below illustrates the steps of the γ -glutamyl cycle and the role of γ -L-Glutamyl-L-methionine within this pathway.

Click to download full resolution via product page

Caption: The γ -Glutamyl Cycle showing the formation and transport of γ -L-Glutamyl-L-methionine.

The cycle begins in the extracellular space where γ -glutamyl transpeptidase (GGT), a membrane-bound enzyme, catalyzes the transfer of the γ -glutamyl moiety from glutathione to an amino acid acceptor, such as methionine, to form γ -L-Glutamyl-L-methionine.[9][12] This dipeptide is then transported into the cell. Inside the cell, γ -glutamyl cyclotransferase acts on the dipeptide to release methionine and convert the glutamyl portion to 5-oxoproline. 5-oxoprolinase then converts 5-oxoproline back to glutamate in an ATP-dependent reaction. The released methionine becomes available for cellular processes, and the glutamate enters the glutathione synthesis pathway to regenerate glutathione, thus completing the cycle.[10][11] This cycle is crucial for maintaining cellular glutathione levels, which is a key antioxidant, and for amino acid transport.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 2. Peptide Solubility Guidelines How to solubilize a peptide [sb-peptide.com]
- 3. bachem.com [bachem.com]
- 4. iscabiochemicals.com [iscabiochemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. Fragmentation reactions of protonated peptides containing glutamine or glutamic acid -PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of Enzymatic Synthesis of γ-Glutamylcarnosine and Its Effects on Taste -PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. y-Glutamyl Cycle [flipper.diff.org]
- 10. researchgate.net [researchgate.net]
- 11. quora.com [quora.com]
- 12. γ-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to γ-L-Glutamyl-L-methionine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b106599#h-glu-met-oh-oh-structure-and-molecular-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com